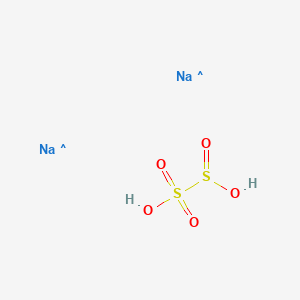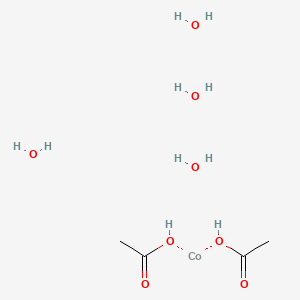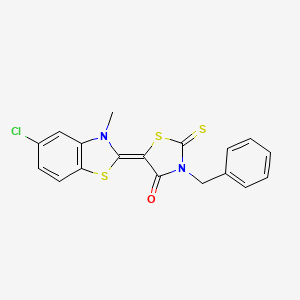
3-(3,4-dihydroquinolin-1(2H)-ylmethyl)-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is an organic compound that features a quinoline derivative linked to a methoxybenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde typically involves the reaction of 3,4-dihydroquinoline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3,4-dihydroquinoline, followed by nucleophilic addition to the aldehyde group of 4-methoxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzoic acid.
Reduction: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzaldehyde moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one: Shares the quinoline core structure but lacks the methoxybenzaldehyde moiety.
4-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the quinoline structure.
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)benzaldehyde: Similar structure but without the methoxy group.
Uniqueness
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is unique due to the combination of the quinoline and methoxybenzaldehyde moieties, which may confer distinct chemical and biological properties not observed in the individual components or other similar compounds .
Propiedades
Fórmula molecular |
C18H19NO2 |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H19NO2/c1-21-18-9-8-14(13-20)11-16(18)12-19-10-4-6-15-5-2-3-7-17(15)19/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3 |
Clave InChI |
KCDSJVAVFGKGIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)CN2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)


![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042816.png)



![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)


